molecular formula C8H5NO3 B1598193 Phenyl isocyanatoformate CAS No. 5843-43-6

Phenyl isocyanatoformate

Cat. No.: B1598193
CAS No.: 5843-43-6
M. Wt: 163.13 g/mol
InChI Key: FSZKLYCUEQGCKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Safety and Hazards

It is essential to handle this compound with care due to its harmful effects .

Future Directions

Research on phenyl isocyanatoformate continues to explore its applications in synthetic chemistry, bioconjugate chemistry, and industrial production of complex isothiocyanates .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenyl isocyanatoformate can be synthesized through the reaction of phenyl chloroformate with potassium cyanate. The reaction typically occurs under mild conditions, with the phenyl chloroformate being added dropwise to a solution of potassium cyanate in an appropriate solvent .

Industrial Production Methods: Industrial production of this compound often involves the use of phosgene as a reagent. Phosgene reacts with phenyl isocyanate to form this compound. This method requires stringent safety measures due to the hazardous nature of phosgene .

Chemical Reactions Analysis

Types of Reactions: Phenyl isocyanatoformate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the isocyanate and carbonyl groups, which confer distinct reactivity and versatility in organic synthesis. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts .

Properties

IUPAC Name

phenyl N-(oxomethylidene)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-6-9-8(11)12-7-4-2-1-3-5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZKLYCUEQGCKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399918
Record name Phenyl isocyanatoformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5843-43-6
Record name Phenyl isocyanatoformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyl isocyanatoformate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenyl isocyanatoformate
Reactant of Route 2
Reactant of Route 2
Phenyl isocyanatoformate
Reactant of Route 3
Reactant of Route 3
Phenyl isocyanatoformate
Reactant of Route 4
Phenyl isocyanatoformate
Reactant of Route 5
Phenyl isocyanatoformate
Reactant of Route 6
Phenyl isocyanatoformate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.